molecular formula C17H17N3O4S2 B2581382 N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 921926-77-4

N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2581382
CAS No.: 921926-77-4
M. Wt: 391.46
InChI Key: IFVLGUNCIIHSNG-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic organic compound that features a complex structure combining a furan ring, a thiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Sulfonamide Formation: The thiazole intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

    Furan Ring Attachment: The final step involves the coupling of the furan-2-ylmethyl group to the thiazole-sulfonamide intermediate using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 5-position, using reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (bromine, iodine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Halogenated thiazoles.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Biological Studies: Used in studies to understand enzyme inhibition and protein-ligand interactions.

    Material Science: Explored for its potential in creating novel materials with specific electronic properties.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide exerts its effects involves:

    Molecular Targets: It targets enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may interfere with cellular pathways related to cell division and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide
  • N-(furan-2-ylmethyl)-2-(2-(4-nitrophenylsulfonamido)thiazol-4-yl)acetamide

Uniqueness

N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is unique due to the presence of the 4-methylphenylsulfonamido group, which may confer distinct biological activities and chemical properties compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-12-4-6-15(7-5-12)26(22,23)20-17-19-13(11-25-17)9-16(21)18-10-14-3-2-8-24-14/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVLGUNCIIHSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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